2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused to a pyrimidine ring, with a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Pyridin-2-yl)-4-chloropyrimidine-5-carboxylic acid
- 2-(Pyridin-2-yl)-4-bromopyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical properties, such as its reactivity and stability. The trifluoromethyl group also enhances the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDBOSNEOIDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382512 |
Source
|
Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874816-10-1 |
Source
|
Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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